Benzyl (4-hydroxycyclohexyl)carbamate

描述

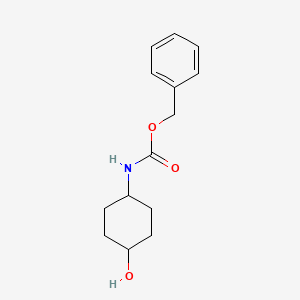

Benzyl (4-hydroxycyclohexyl)carbamate (CAS 27489-63-0) is an organic compound characterized by a carbamate functional group linked to a benzyl moiety and a trans-4-hydroxycyclohexyl ring. Its molecular formula is C₁₄H₁₉NO₃, with a molecular weight of 249.3 g/mol . The trans configuration of the hydroxyl group on the cyclohexane ring enhances its polarity, improving solubility in polar solvents like water and alcohols.

科学研究应用

Chemistry

- Building Block in Organic Synthesis : Benzyl (4-hydroxycyclohexyl)carbamate serves as a versatile building block for synthesizing more complex organic molecules. Its carbamate group can act as a protecting group for amines, facilitating selective reactions in multi-step syntheses.

- Synthetic Intermediates : It is used in the production of various substituted benzyl carbamates through oxidation and reduction reactions, making it significant in synthetic organic chemistry.

Biology

- Antimicrobial and Anticancer Properties : Preliminary studies have indicated potential biological activities, including antimicrobial and anticancer effects. The structural characteristics of the compound suggest that it may interact with specific biological targets, warranting further investigation into its pharmacological properties.

- Enzyme Inhibition Studies : The compound's structural similarity to known enzyme inhibitors positions it as a candidate for studying enzyme interactions and inhibition mechanisms. This aspect is crucial for developing therapeutic agents targeting diseases where enzyme activity plays a critical role.

Medicine

- Drug Development : this compound is explored for its potential use in drug development due to its unique chemical properties that may enhance bioavailability and efficacy against specific targets . Its ability to form covalent bonds with nucleophilic sites on proteins suggests potential applications in treating various diseases.

- Pharmacological Agent : The compound has been investigated for its role as a pharmacological agent, particularly in relation to enzyme inhibition relevant to conditions such as Alzheimer's disease .

Industry

- Production of Specialty Chemicals : In industrial applications, this compound is utilized in creating specialty chemicals and materials. Its unique properties allow it to be employed in formulations requiring specific chemical characteristics.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial activity of various carbamates, including this compound. Results indicated that certain structural modifications enhanced antibacterial efficacy against Gram-positive bacteria, suggesting potential therapeutic applications in infectious disease management .

Case Study 2: Enzyme Inhibition

Research examining the enzyme inhibitory properties of structurally similar carbamates found that modifications to the carbamate group significantly influenced binding affinity to target enzymes involved in neurodegenerative diseases. This highlights the importance of this compound as a lead compound for further drug development efforts aimed at treating conditions like Alzheimer's disease .

化学反应分析

Oxidation Reactions

The hydroxyl group (-OH) at the 4-position of the cyclohexyl ring undergoes oxidation. Common reagents include:

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| Potassium permanganate (KMnO₄) | Acidic medium | 4-Oxocyclohexylcarbamate |

| Chromium trioxide (CrO₃) | H₂SO₄, heat | Ketone derivative |

Reduction Reactions

The carbamate group (-O-C(=O)-N-) is susceptible to reduction:

| Reducing Agent | Conditions | Product |

|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | THF, reflux | 4-Hydroxycyclohexylamine |

| Sodium borohydride (NaBH₄) | Acidic conditions | Partial reduction |

Substitution Reactions

The benzyl group (-OCH₂C₆H₅) undergoes nucleophilic substitution:

| Nucleophile | Reaction Conditions | Product |

|---|---|---|

| Amines (e.g., NH₃) | Base (e.g., Et₃N), solvent (e.g., DCM) | Substituted carbamates |

| Thiols (e.g., SH⁻) | Alkaline medium | Thioester derivatives |

Mechanistic Insights

The carbamate group reacts via nucleophilic attack on the carbonyl carbon, forming intermediates such as N-hydroxycarbamates during hydrolysis. In acidic conditions, the hydroxyl group may undergo protonation, facilitating electrophilic substitution .

Comparison with Analogous Compounds

| Compound | Oxidation Susceptibility | Reduction Pathway | Substitution Reactivity |

|---|---|---|---|

| Benzyl (4-bromophenyl)carbamate | Moderate | Carbamate → amine | Low |

| Benzyl (4-hydroxycyclohexyl)carbamate | High | Carbamate → amine | Moderate |

| Benzyl (5-bromo-2-fluorophenyl)carbamate | Low | Carbamate → amine | High |

Structural Considerations

The cyclohexyl ring’s hydroxyl group introduces steric hindrance, influencing reaction kinetics. The cis/trans isomerism of the cyclohexyl ring (e.g., cis-Benzyl-4-hydroxycyclohexylcarbamate ) further modulates reactivity, particularly in substitution reactions.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for Benzyl (4-hydroxycyclohexyl)carbamate, and how can experimental parameters influence yield?

Methodological Answer: A key synthesis involves oxidation of tert-butyl (4-hydroxycyclohexyl)carbamate using dimethyl sulfoxide (DMSO) and oxalyl chloride in dichloromethane at −78°C, followed by controlled warming to room temperature. This low-temperature protocol minimizes side reactions, such as over-oxidation or decomposition . Yield optimization requires precise stoichiometric control of reagents (e.g., oxalyl chloride at 35.53 mmol for 23.68 mmol substrate) and inert atmospheric conditions to prevent moisture interference. Post-synthesis purification via silica gel chromatography (60–120 mesh) ensures product isolation with >95% purity.

Q. How is this compound characterized structurally, and what analytical techniques are critical?

Methodological Answer: Structural confirmation relies on:

- X-ray crystallography : Resolves hydrogen-bonding patterns (e.g., N–H⋯N interactions) and molecular packing, as seen in analogous carbamates .

- NMR spectroscopy : H and C NMR verify regiochemistry (e.g., cyclohexyl substituents) and carbamate linkage integrity. For example, cyclohexyl protons appear as multiplet signals at δ 1.2–2.1 ppm.

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., theoretical 215.29 g/mol vs. observed 215.31 g/mol) .

Q. What are the physicochemical properties of this compound, and how do they impact solubility and stability?

Methodological Answer:

- Hydrophobicity : The benzyl and cyclohexyl groups confer logP ~2.5, necessitating polar aprotic solvents (e.g., THF, DCM) for dissolution.

- Thermal stability : Decomposition occurs above 250°C, with melting points typically between 120–150°C (dependent on stereochemistry) .

- Hydrolytic stability : The carbamate bond is stable under neutral pH but hydrolyzes under strong acidic (pH < 1) or basic (pH > 12) conditions, requiring anhydrous storage .

Advanced Research Questions

Q. How can reaction conditions be optimized for stereoselective synthesis of this compound derivatives?

Methodological Answer: Stereochemical control (cis/trans isomerism) is achieved via:

- Chiral catalysts : Use of enantiopure amines or transition-metal complexes to direct cyclohexanol hydroxyl group orientation.

- Temperature modulation : Lower temperatures (−78°C) favor kinetic control, reducing epimerization risks .

- Protecting group strategies : tert-Butyl carbamate (Boc) intermediates stabilize the cyclohexylamine during functionalization, preventing racemization .

Q. What mechanistic insights explain the compound’s bioactivity in enzyme inhibition studies?

Methodological Answer: Molecular docking and kinetic assays reveal:

- Hydrogen-bonding interactions : The 4-hydroxycyclohexyl group binds to catalytic residues (e.g., histidine in hydrolases), while the carbamate acts as a transition-state mimic .

- Steric effects : Bulky benzyl groups hinder substrate access to active sites, as observed in HDAC inhibition assays with structural analogs .

- Structure-activity relationship (SAR) : Derivatives with fluorinated benzyl groups show enhanced potency due to increased electronegativity and membrane permeability .

Q. How do crystallographic data inform the design of derivatives with improved binding affinity?

Methodological Answer: X-ray diffraction data (e.g., C–O⋯O–C interactions at 3.06 Å) guide modifications:

- Substituent placement : Introducing electron-withdrawing groups (e.g., -NO) at the benzyl para-position enhances π-stacking with aromatic enzyme residues .

- Conformational rigidity : Cyclopropane-containing analogs (e.g., Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate) reduce entropy loss upon binding, improving affinity .

Q. What strategies address contradictions in reported biological activity data for this compound?

Methodological Answer:

- Assay standardization : Use isogenic cell lines and consistent ATP concentration (e.g., 1 mM) in kinase inhibition studies to minimize variability .

- Metabolic stability testing : LC-MS/MS quantifies hepatic microsomal degradation rates, identifying metabolites that may confound activity measurements .

- Orthogonal validation : Combine SPR (surface plasmon resonance) for binding kinetics with cellular IC assays to confirm target engagement .

Q. How can computational methods predict the reactivity of this compound in complex reaction environments?

Methodological Answer:

- DFT calculations : Model transition states for carbamate hydrolysis (activation energy ~25 kcal/mol) under acidic conditions .

- Molecular dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. water) on conformational flexibility, predicting solubility and aggregation tendencies .

- QSAR models : Train regression algorithms on substituent electronic parameters (Hammett σ) to forecast bioactivity trends .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following compounds share the benzyl carbamate backbone but differ in substituents on the cyclohexyl or alkyl chain:

Physicochemical Properties

- Solubility: The trans-4-hydroxy group in this compound improves solubility in polar solvents compared to non-hydroxylated analogs like the 4-oxocyclohexyl derivative . The linear 4-hydroxybutyl analog exhibits intermediate solubility due to reduced rigidity .

- Reactivity: The 4-oxocyclohexyl derivative’s ketone group is prone to nucleophilic attacks (e.g., Grignard reactions), whereas the hydroxyl group in the parent compound may undergo oxidation or esterification . The formyl group in the trans-4-formylcyclohexyl derivative enables condensation reactions, which are absent in the hydroxylated version . The amino group in the cis-4-aminocyclohexyl analog allows for amide bond formation, expanding its utility in peptide synthesis .

属性

IUPAC Name |

benzyl N-(4-hydroxycyclohexyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c16-13-8-6-12(7-9-13)15-14(17)18-10-11-4-2-1-3-5-11/h1-5,12-13,16H,6-10H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNPBKQOVSMBPGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16801-62-0 | |

| Record name | 4-(Z-amino)cyclohexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。